molecular formula C13H16O2S B1394402 3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one CAS No. 1215635-35-0

3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Cat. No. B1394402
M. Wt: 236.33 g/mol
InChI Key: UKWMMAVMCUTOLU-UHFFFAOYSA-N
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Description

3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one, commonly referred to as ATB-1, is an organic compound belonging to the benzothiophene family. This compound has been studied extensively in the scientific research community due to its potential applications in the pharmaceutical and agrochemical industries. ATB-1 has been found to have a variety of biochemical and physiological effects on a wide range of organisms, making it an attractive target for further research.

Scientific Research Applications

Synthesis and Derivative Formation

The compound 3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one and its derivatives have been widely utilized in the synthesis of various complex molecules. For instance, it has been used in the synthesis of N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, a compound showing strong anticancer activity and considered for clinical trials for kidney cancer treatment (Nammalwar et al., 2010). Additionally, the compound has been used in the synthesis of novel dispiro [1-Benzothiophene-5,3′-Pyrrolidine-2′,3″-Indole] derivatives via 1,3-dipolar cycloaddition of azomethine ylide, yielding novel compounds with potential pharmaceutical applications (Jinlong Yan, 2014).

Pharmacological Applications

In pharmacology, derivatives of 3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one have been found to possess promising properties. A series of these derivatives have been identified as novel ligands for GABAA receptors, particularly the α5 subtype, indicating their potential in enhancing cognition. These ligands exhibit higher binding affinity for the GABAA α5 receptor subtype compared to other subtypes, and certain analogues show significant GABAA α5 receptor inverse agonism. One particular compound, identified as a full inverse agonist at the GABAA α5 receptor, demonstrates selective occupancy of these receptors in the CNS and enhances cognitive performance in animal models without inducing convulsant or proconvulsant activity (Chambers et al., 2003).

properties

IUPAC Name

3-acetyl-2,6,6-trimethyl-5,7-dihydro-1-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c1-7(14)11-8(2)16-10-6-13(3,4)5-9(15)12(10)11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWMMAVMCUTOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)CC(CC2=O)(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Reactant of Route 2
3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Reactant of Route 3
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3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Reactant of Route 4
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3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Reactant of Route 5
3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one
Reactant of Route 6
3-Acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzothiophen-4(5H)-one

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